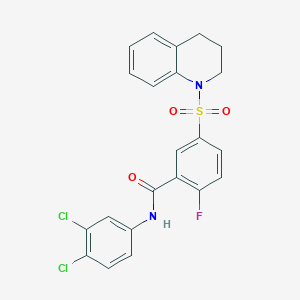
N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C22H17Cl2FN2O3S and its molecular weight is 479.35. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pro-apoptotic Effects in Cancer Cells
Research has demonstrated the synthesis of sulfonamide derivatives, including compounds structurally related to N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide, and their pro-apoptotic effects on cancer cells. These compounds have shown significant ability to reduce cell proliferation and induce mRNA expression of pro-apoptotic genes through the activation of p38 and ERK phosphorylation pathways in various cancer cell lines (Cumaoğlu et al., 2015).
Development of If Channel Inhibitors
The development of novel synthetic routes for If channel inhibitors showcases the potential therapeutic applications of related compounds in treating cardiac conditions. The efficient synthesis approach for molecules like YM758 monophosphate, which is structurally analogous to our compound of interest, highlights the importance of these compounds in developing treatments for stable angina and atrial fibrillation (Yoshida et al., 2014).
Anticancer Activity of Naphthoquinone Derivatives
The synthesis and evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share functional groups with N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide, revealed potent cytotoxic activities against human cancer cell lines. These compounds induced apoptosis and cell cycle arrest, offering insights into their mechanism of action and potential as cancer therapies (Ravichandiran et al., 2019).
Novel Pyrroloquinazolinone Compounds for Cancer Therapy
The discovery of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones and their evaluation for cytotoxicity against cancer cell lines underscore the therapeutic potential of quinoline derivatives in oncology. These compounds displayed significant cytotoxicity, particularly against vascular tumor endothelial cells, suggesting their usefulness in targeting cancerous tissues (Mphahlele et al., 2016).
Thermal Fragmentation and Rearrangement Studies
Studies on the thermal fragmentation and rearrangement of N-arylbenzamidoxime and O-phenylsulfonyloxime derivatives provide valuable information on the thermal stability and potential reactive pathways of related compounds. These insights are crucial for understanding the chemical properties and synthesis challenges of such complex molecules (Gaber et al., 2008).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2FN2O3S/c23-18-9-7-15(12-19(18)24)26-22(28)17-13-16(8-10-20(17)25)31(29,30)27-11-3-5-14-4-1-2-6-21(14)27/h1-2,4,6-10,12-13H,3,5,11H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQIASDLGYNWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

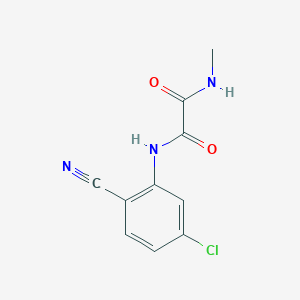

![1-(3-chlorophenyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2758475.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758477.png)
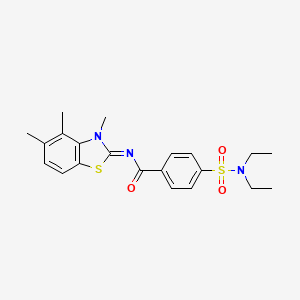
![N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2758484.png)
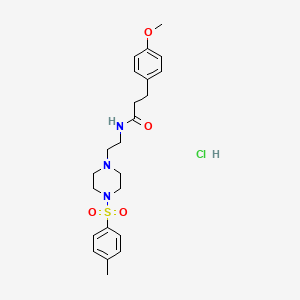
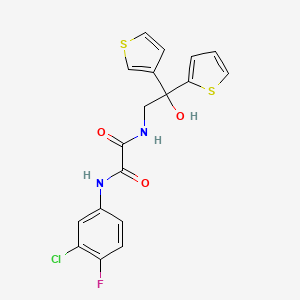
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2758489.png)
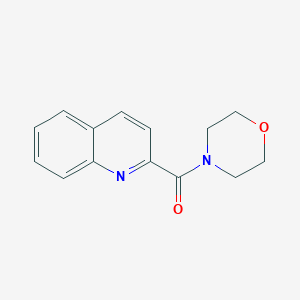

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)
![1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2758494.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2758495.png)